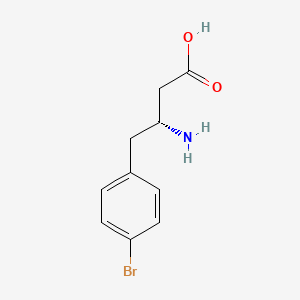
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid
Descripción general
Descripción
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid, also known as R-(-)-baclofen, is a chemical compound that belongs to the class of GABA-B receptor agonists. It is commonly used as a muscle relaxant and antispasmodic agent in the treatment of conditions such as multiple sclerosis, cerebral palsy, and spinal cord injuries. In recent years, there has been a growing interest in studying the potential therapeutic applications of R-(-)-baclofen in various neurological and psychiatric disorders.
Mecanismo De Acción
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen acts as a selective agonist of GABA-B receptors, which are G-protein-coupled receptors that are widely distributed throughout the central nervous system. Activation of GABA-B receptors by this compound(-)-baclofen leads to the inhibition of neurotransmitter release, which results in the suppression of neuronal activity and the modulation of synaptic plasticity.
Biochemical and Physiological Effects:
This compound(-)-baclofen has been shown to produce a wide range of biochemical and physiological effects, including the reduction of neuronal excitability, the modulation of synaptic plasticity, the inhibition of neurotransmitter release, and the regulation of ion channel function. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen is a highly selective and potent GABA-B receptor agonist, which makes it a valuable tool for studying the role of GABA-B receptors in various physiological and pathological processes. However, its use in lab experiments is limited by its poor solubility in water and its rapid degradation in biological fluids. Moreover, the lack of selective ligands for GABA-B receptors makes it difficult to distinguish between the effects of this compound(-)-baclofen and other GABAergic compounds.
Direcciones Futuras
There are several future directions for the research on (3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen. One of the most promising areas of research is the development of novel GABA-B receptor agonists with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of this compound(-)-baclofen in various neurological and psychiatric disorders, including addiction, anxiety, depression, epilepsy, neuropathic pain, and schizophrenia. Finally, the elucidation of the molecular mechanisms underlying the effects of this compound(-)-baclofen on GABA-B receptors may provide insights into the development of new drugs for the treatment of these disorders.
Aplicaciones Científicas De Investigación
(3R)-3-amino-4-(4-bromophenyl)butanoic Acid(-)-baclofen has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, anxiety, depression, epilepsy, neuropathic pain, and schizophrenia. It has been shown to modulate the release of various neurotransmitters, including GABA, glutamate, dopamine, and noradrenaline, which play a critical role in the regulation of mood, cognition, and behavior.
Propiedades
IUPAC Name |
(3R)-3-amino-4-(4-bromophenyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUFDZAPQZNOGC-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@H](CC(=O)O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





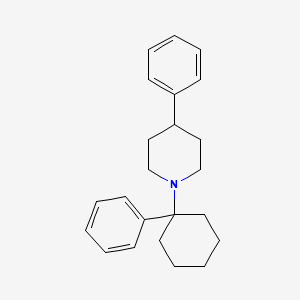




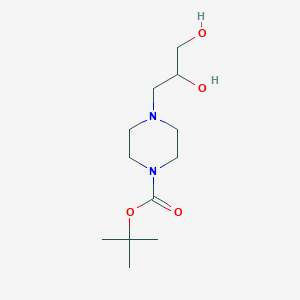


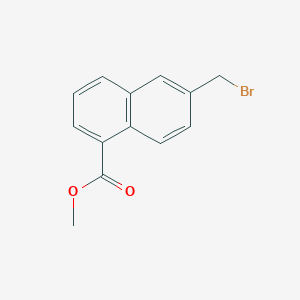
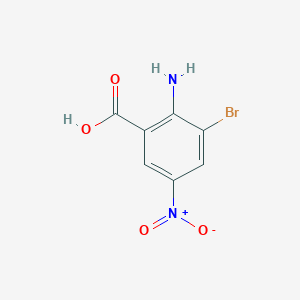
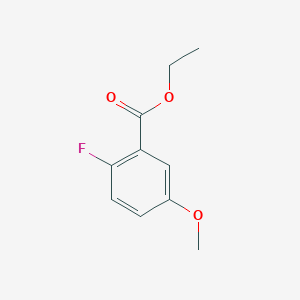
![4-Chloro-2-(2-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B3283797.png)